molecular formula C21H35N9O4 B234362 Staunoside D CAS No. 155661-20-4

Staunoside D

Cat. No.: B234362
CAS No.: 155661-20-4
M. Wt: 1283.4 g/mol
InChI Key: RHHBVUMTZVPZLL-UHFFFAOYSA-N
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Description

Staunoside D is a triterpenoid saponin isolated from plant species such as Hedera helix ssp. rhizomatifera . Structurally, it belongs to the oleanane-type saponins, characterized by a triterpene aglycone (hederagenin or oleanolic acid) conjugated with oligosaccharide chains. Its molecular formula and weight are inferred to be similar to Staunoside A (C₄₁H₆₆O₁₃; [M-H]⁻ m/z 957) but with variations in glycosylation patterns . Its structural complexity and bioactivity make it a subject of interest in phytochemistry and pharmacology.

Properties

CAS No.

155661-20-4

Molecular Formula

C21H35N9O4

Molecular Weight

1283.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C60H98O29/c1-55(2)13-15-60(54(79)89-52-46(78)42(74)37(69)30(85-52)22-80-49-43(75)39(71)34(66)26(18-61)81-49)16-14-58(5)24(25(60)17-55)7-8-32-56(3)11-10-33(57(4,23-65)31(56)9-12-59(32,58)6)86-53-48(88-51-45(77)41(73)36(68)28(20-63)83-51)47(38(70)29(21-64)84-53)87-50-44(76)40(72)35(67)27(19-62)82-50/h7,25-53,61-78H,8-23H2,1-6H3

InChI Key

RHHBVUMTZVPZLL-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C

Synonyms

3-O-glucopyranosyl-1-2-(glucopyranosyl(1-3))-glucopyranosyl-hederagenin 28-O-(glucopyranosyl-1-6-glucopyranosyl) ester
staunoside D

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Staunoside D with Analogous Saponins

Compound Molecular Formula Molecular Weight Structural Features Biological Activity
This compound C₄₁H₆₆O₁₃ (inferred) ~956 Hederagenin core with β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester at C-28 Cytotoxic (cell line-specific)
Staunoside A C₄₁H₆₆O₁₃ 956.95 3-O-β-D-glucopyranosyl hederagenin; 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester Cytotoxic (IC₅₀ ~10 μM in HeLa)
Hederacoside C C₅₉H₉₆O₂₄ 1220.34 Hederagenin core with trisaccharide (glucose, rhamnose, arabinose) at C-3 and C-28 Anti-inflammatory, antiviral
α-Hederin C₄₁H₆₆O₁₂ 750.95 Monodesmosidic saponin with glucose at C-3 Apoptosis induction, anticancer
Jionoside D C₃₀H₃₈O₁₅ 638.61 Phenolic glycoside with caffeoyl and syringyl groups Antioxidant, neuroprotective

Key Structural Differences:

  • Glycosylation Patterns: this compound and Staunoside A share a hederagenin core but differ in glycosylation sites (C-3 vs. C-28). Hederacoside C has extended oligosaccharide chains, enhancing solubility and receptor binding .
  • Aglycone Variation: Jionoside D, though functionally similar in glycoside class, uses a phenolic aglycone instead of triterpenoid, reducing its molecular weight and altering bioactivity .

Functional Comparisons

  • Cytotoxicity: this compound and Staunoside A exhibit comparable cytotoxicity, likely due to shared hederagenin-mediated mitochondrial pathway activation. In contrast, α-hederin’s monodesmosidic structure enhances membrane permeability, increasing potency .
  • Bioavailability: Hederacoside C’s polar trisaccharide chains improve aqueous solubility but limit cell membrane penetration, reducing its in vivo efficacy compared to this compound .
  • Therapeutic Scope: Jionoside D’s antioxidant properties contrast with this compound’s cytotoxic focus, illustrating functional divergence within glycosides .

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